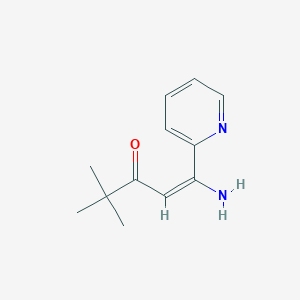
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BTA-EG6, is a compound that has gained attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. BTA-EG6 is a thiol-reactive compound that has been used as a cross-linking agent for the modification of biomolecules. In
作用机制
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide is a thiol-reactive compound that reacts with cysteine residues in biomolecules. The reaction between 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide and cysteine residues results in the formation of a covalent bond, which leads to the crosslinking of biomolecules. This crosslinking can result in changes in the structure and function of biomolecules, which can be used to study protein-protein interactions and to develop new materials and technologies.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has been shown to have minimal effects on the biochemical and physiological properties of biomolecules. The crosslinking of biomolecules by 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide does not affect their enzymatic activity or binding properties. However, the crosslinking of biomolecules can result in changes in their stability and conformation, which can be used to study protein-protein interactions and to develop new materials and technologies.
实验室实验的优点和局限性
One of the advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its ability to crosslink biomolecules without affecting their biochemical and physiological properties. This allows for the study of protein-protein interactions and the development of new materials and technologies without altering the properties of the biomolecules being studied. However, one of the limitations of using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide is its potential toxicity. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can react with other thiol-containing molecules, which can lead to the formation of toxic byproducts.
未来方向
There are several future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in scientific research. One direction is the development of new materials and technologies based on the crosslinking of biomolecules. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can be used to develop new biosensors, drug delivery systems, and other biomedical applications. Another direction is the study of protein-protein interactions using 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide. This can lead to a better understanding of disease mechanisms and the development of new therapies. Finally, the use of 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide in combination with other crosslinking agents can lead to the development of new materials and technologies with unique properties.
合成方法
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-mercaptobenzothiazole, which is then reacted with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide to obtain 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide. This reaction is typically carried out under basic conditions, and the product is purified through column chromatography.
科学研究应用
2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has been used in various scientific research applications due to its ability to crosslink biomolecules. It has been used to modify proteins, DNA, and RNA, which has led to the development of new materials and technologies. 2-(1,3-benzothiazol-2-ylthio)-N-(2-methoxy-5-methylphenyl)acetamide has also been used in the study of protein-protein interactions and in the development of biosensors.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-7-8-14(21-2)13(9-11)18-16(20)10-22-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNSTYNLDOUXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5777916.png)
![1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5777923.png)


![[5-(2,3-dichlorophenyl)-2-furyl]methyl nicotinate](/img/structure/B5777948.png)
![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)



![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)
![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)

